molecular formula C10H14BrNO2 B13026026 1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL

1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL

Cat. No.: B13026026
M. Wt: 260.13 g/mol
InChI Key: CXCXJWNJQATRAT-UHFFFAOYSA-N
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Description

1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 3-bromo-2-methoxyphenyl substituent. This compound’s structure combines a propan-2-ol backbone with an amino group and a brominated, methoxy-substituted aromatic ring.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14BrNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3

InChI Key

CXCXJWNJQATRAT-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C(=CC=C1)Br)OC)N)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Condensation

  • Primary Starting Material: 3-bromo-2-methoxybenzaldehyde
  • Key Reagents: Nitromethane or equivalent nitroalkane, base catalyst (e.g., ammonium acetate or other organic bases)
  • Reaction: The aldehyde undergoes a Henry (nitroaldol) condensation with nitromethane to form a β-nitrostyrene intermediate. This step typically requires controlled temperature (0–25°C) and pH to optimize yield and minimize side reactions such as polymerization or over-condensation.

Reduction of Nitroalkene Intermediate

  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation (Pd/C under H2 atmosphere)
  • Purpose: The nitro group in the β-nitrostyrene intermediate is reduced to the corresponding amino group, converting the nitroalkene into the amino alcohol.
  • Conditions: Reduction is conducted under inert atmosphere (e.g., nitrogen or argon) with temperature control (often 0–25°C for NaBH4; higher temperatures for catalytic hydrogenation) to avoid over-reduction or side reactions.

Purification and Isolation

  • Techniques: Chromatography (silica gel column chromatography), recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)
  • Goal: To isolate the desired amino alcohol with high purity and defined stereochemistry, as the compound exists in chiral forms such as (1S,2S) and (1R,2R) isomers.

Stereochemical Considerations

  • The synthesis may yield racemic mixtures unless chiral catalysts or resolution techniques are employed.
  • Enantioselective synthesis strategies include the use of chiral auxiliaries or asymmetric catalytic hydrogenation to favor one stereoisomer.
  • The (1S,2S)-enantiomer has been specifically characterized and is commercially available, indicating established synthetic routes for stereoselective preparation.

Detailed Reaction Scheme Overview

Step Reaction Type Reagents/Conditions Outcome
1 Henry (Nitroaldol) Condensation 3-bromo-2-methoxybenzaldehyde + nitromethane, base catalyst, 0–25°C Formation of β-nitrostyrene intermediate
2 Reduction NaBH4 in methanol or catalytic hydrogenation (Pd/C, H2), inert atmosphere, 0–25°C Conversion of nitro group to amino group, yielding amino alcohol
3 Purification Chromatography, recrystallization Isolation of pure 1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL

Research Findings and Optimization Parameters

  • Yield Optimization: Reaction yields depend on reagent purity, temperature control, and reaction time. Lower temperatures in the condensation step reduce side reactions and improve selectivity.
  • pH Control: Maintaining slightly basic to neutral pH during condensation prevents degradation of starting materials.
  • Stereoselectivity: Use of chiral catalysts or auxiliaries during reduction steps enhances enantiomeric excess.
  • Scale-up Considerations: Industrial synthesis may employ continuous flow reactors to improve heat and mass transfer, increasing yield and reproducibility while minimizing hazardous waste.

Comparative Notes on Similar Compounds

The preparation of 1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL closely parallels that of related analogs such as 1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol, where the halogen substituent differs. The presence of bromine influences reactivity during substitution and reduction steps, often requiring adjusted reaction times or reagent equivalents.

Summary Table of Preparation Method Parameters

Parameter Typical Conditions/Values Notes
Starting Material 3-bromo-2-methoxybenzaldehyde Commercially available or synthesized
Condensation Reagents Nitromethane, base catalyst (e.g., ammonium acetate) Temperature: 0–25°C; pH: neutral to slightly basic
Reduction Reagents Sodium borohydride, LiAlH4, or Pd/C + H2 Inert atmosphere; temperature 0–25°C
Purification Techniques Silica gel chromatography, recrystallization Solvents: ethanol, ethyl acetate
Stereochemistry Control Chiral catalysts or auxiliaries To obtain (1S,2S) or (1R,2R) enantiomers
Yield Typically moderate to high (50–85%) Depends on optimization and scale

Chemical Reactions Analysis

1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may block certain receptors, preventing the binding of natural ligands and thereby modulating physiological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Phenyl Ring Derivatives

The following table highlights key structural differences among similar amino propan-2-ol derivatives:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key References
1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL 3-bromo, 2-methoxy C₁₀H₁₃BrNO₂ ~258.1 (estimated) -
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol 3-bromo C₉H₁₁BrNO 230.1
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 3-bromo, 5-methyl C₁₀H₁₃BrNO 242.1
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-tert-butyl C₁₃H₂₁NO 207.3

Key Observations :

  • The tert-butyl group in the compound from adds steric bulk, which may hinder interactions in catalytic or biological systems compared to smaller substituents like bromo or methoxy.

Physical and Chemical Properties

Density and Boiling Points
  • (1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL: Predicted density = 1.406 g/cm³; boiling point = 359.7°C .
  • Propan-2-ol (solvent analog) : Density = 0.90 g/cm³; boiling point = 82.6°C; flash point = 24°C .

Comparison :

  • The brominated derivatives exhibit significantly higher density and boiling points compared to propan-2-ol, attributed to increased molecular weight and aromatic ring stabilization.
  • The target compound’s methoxy group may slightly reduce density compared to the bromo-methyl analog due to lower atomic mass of oxygen vs. bromine.
Acid-Base Properties
  • (1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL: Predicted pKa = 12.55 ± 0.45 .
  • 1-Amino-2-(2-((3-methoxybenzyl)oxy)phenyl)propan-2-ol (analog): NMR data (δ 1.49 ppm for methyl, δ 3.83 ppm for methoxy) suggests hydrogen-bonding capacity .

Implications :

  • The amino and hydroxyl groups in these compounds likely participate in hydrogen bonding, influencing solubility and interactions in biological systems.
  • Electron-withdrawing substituents (e.g., Br) may slightly increase acidity of the hydroxyl group compared to methoxy-substituted analogs.
Catalytic Reduction Reactions
  • MPV Reduction of Cinnamaldehyde: Propan-2-ol serves as a hydrogen donor in Meerwein-Ponndorf-Verley (MPV) reductions. Higher propan-2-ol quantities (30 mL) improved cinnamaldehyde conversion to 34% after 4 hours, though yields remained low compared to literature benchmarks .

Relevance to Target Compound :

  • The amino and hydroxyl groups in 1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL could act as ligands in catalytic systems, though steric effects from the bromo and methoxy groups might reduce efficiency.

Biological Activity

1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL is a chiral organic compound with the molecular formula C10H14BrNO2 and a molecular weight of approximately 260.13 g/mol. This compound features an amino group, a hydroxyl group, and a bromo-substituted methoxyphenyl moiety, contributing to its unique chemical properties and biological activities. The presence of the bromine atom enhances its reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

The biological activity of 1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL can be attributed to its structural components, which allow it to interact with various biological targets. The amino alcohol moiety facilitates the formation of hydrogen bonds with enzymes or receptors, potentially modulating their activity. The bromine and methoxy groups may enhance its binding affinity and specificity towards certain targets, influencing pathways related to neurotransmitter systems and inflammation.

Pharmacological Potential

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors due to its chiral nature, allowing it to fit into active sites with high specificity. Preliminary studies suggest that compounds with similar structures have been investigated for their roles in modulating neurotransmitter systems and exhibiting anti-inflammatory properties.

Case Studies

  • Neurotransmitter Modulation : A study explored the effects of methoxyphenyl derivatives on neurotransmitter receptor interactions. It was found that these compounds could influence pathways related to mood regulation and cognitive function, suggesting potential applications in treating neurological disorders .
  • Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of similar compounds, highlighting their ability to reduce pro-inflammatory cytokines in vitro. This suggests that 1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL may also possess similar anti-inflammatory effects.

Comparative Analysis with Similar Compounds

The following table compares 1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
(1S,2S)-1-Amino-1-(3-bromo-4-methylphenyl)propan-2-OLC10H14BrNOSimilar chiral structureDifferent phenyl substitution
(1R,2S)-1-Amino-1-(4-chlorophenyl)propan-2-OLC9H11ClNOContains chlorine instead of bromineVarying halogen effects on reactivity
(S)-(-)-PropranololC16H21NOBeta-blocker used in cardiovascular treatmentDistinct pharmacological properties

The unique combination of bromine and methoxy groups in 1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL distinguishes it from these similar compounds, potentially enhancing its reactivity and biological interactions.

Synthetic Routes

The synthesis of 1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL typically involves multi-step organic reactions, including bromination and methoxylation processes. Specific synthetic routes may vary based on available reagents and desired yields.

Applications in Drug Development

Due to its biological activity, this compound is being investigated as a potential lead compound for drug development. Its unique properties make it suitable for developing new materials or catalysts in various fields, including medicinal chemistry and organic synthesis.

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